molecular formula C₄₁H₃₅ClP₂Ru B1142038 Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) CAS No. 32993-05-8

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II)

Cat. No. B1142038
CAS RN: 32993-05-8
M. Wt: 726.19
InChI Key:
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Description

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II), or Cp*Ru(PPh3)2, is a complex compound composed of a cyclopentadienyl ligand and two triphenylphosphine ligands that are coordinated to a ruthenium atom. Cp*Ru(PPh3)2 is used as a catalyst in a variety of organic reactions, and has been studied extensively in recent years as a result of its unique properties. This compound has a wide range of applications in the fields of organic synthesis, materials science, and biochemistry.

Scientific Research Applications

Catalyst for Transfer Hydrogenation

This compound is used as an efficient transfer hydrogenation catalyst . Transfer hydrogenation is a type of chemical reaction where hydrogen is transferred from one molecule to another. This process is crucial in various chemical industries, including the production of pharmaceuticals and fine chemicals.

Formation of Indoles, Isoquinolines, and Quinolines

It is used in the formation of indoles, isoquinolines, and quinolines . These are heterocyclic aromatic compounds that are widely used in the pharmaceutical industry. For example, indoles are present in many important drugs, including some anti-inflammatory medications and serotonin receptor agonists.

Catalyst for Cycloaddition of Azides with Acetylenes

This compound is employed as a catalyst in the cycloaddition of azides with acetylenes, giving exclusively the 1,5-disubstitutedtriazoles . This is in contrast to the 1,4-regiochemistry commonly observed with copper catalysis. This “click cycloaddition” is a powerful tool in synthetic chemistry, particularly in the field of drug discovery.

Use of Internal Acetylenes

Ruthenium catalysis also enables the use of internal acetylenes in "click cycloadditions" . This expands the scope of potential substrates that can be used in these reactions, providing greater flexibility and diversity in the synthesis of complex molecules.

Isomerisation of Allylic Alcohols

In the presence of NH4PF6, it catalyzes the isomerisation of allylic alcohols to the corresponding saturated carbonyls . This reaction is useful in organic synthesis, particularly in the preparation of saturated carbonyl compounds from readily available allylic alcohols.

Displacement Reactions

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) undergoes a variety of reactions often by involving substitution of the chloride . For example, with phenylacetylene it gives the phenyl vinylidene complex, and displacement of one PPh3 by carbon monoxide affords a chiral compound .

properties

InChI

InChI=1S/2C18H15P.C5H5.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h2*1-15H;1-5H;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYGUQQDGRTJMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35ClP2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II)

CAS RN

32993-05-8
Record name Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II)
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